molecular formula C7H7Br2NS B13538321 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine

2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13538321
M. Wt: 297.01 g/mol
InChI Key: GQBCHQYYNZTFLN-UHFFFAOYSA-N
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Description

2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the bromination of thieno[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-c]pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-4H,5H,6H,7H-thieno[3,2-c]pyridine
  • 2,3-diiodo-4H,5H,6H,7H-thieno[3,2-c]pyridine
  • 2,3-difluoro-4H,5H,6H,7H-thieno[3,2-c]pyridine

Uniqueness

2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it can undergo. Bromine atoms are larger and more polarizable compared to chlorine or fluorine, which can affect the compound’s electronic properties and its interactions with other molecules.

Properties

Molecular Formula

C7H7Br2NS

Molecular Weight

297.01 g/mol

IUPAC Name

2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C7H7Br2NS/c8-6-4-3-10-2-1-5(4)11-7(6)9/h10H,1-3H2

InChI Key

GQBCHQYYNZTFLN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1SC(=C2Br)Br

Origin of Product

United States

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